![molecular formula C8H13NO3 B1306268 4-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 6739-80-6](/img/structure/B1306268.png)
4-(2-Oxopyrrolidin-1-yl)butanoic acid
Overview
Description
“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is a unique chemical compound with the CAS Number: 6739-80-6 . It has a linear formula of C8H13NO3 and a molecular weight of 171.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has an empirical formula of C8H13NO3 . The SMILES string representation is O=C1N(CCC1)CCCC(O)=O , and the InChI representation is 1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 171.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Environmental Science and Pollution Research
“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is an intermediate product in the bacterial degradation of 1-octylpyrrolidin-2-one (NOP), a bacteriostatic and bactericidal compound . The degradation process is initiated by octane-utilising bacteria of the genus Phenylobacterium, which use four carbon atoms of the NOP octyl chain and oxidise the terminal carbon atom of the remaining chain . This intermediate is further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp .
Industrial Applications
This compound is a member of the N-alkylpyrrolidin-2-one group, which comprises important industrial compounds applicable to several spheres of human activity . It is stable to photolytic degradation in water and soil . It is soluble in other non-ionic surfactants, slightly soluble in water, and possesses both chemical and thermal stability .
Surfactant and Wetting Agent
Due to the chemical bonding of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head, it proves to be a useful surfactant . It also acts as a wetting agent .
Chemical Intermediate
It is used as a chemical intermediate . The structure of the intermediate produced by phenylobacteria was elucidated following the results obtained from the detailed electrospray mass spectrometry (ESI–MS) analysis .
Permeation Enhancer for Transdermal Drug Delivery
It is applied as a permeation enhancer for transdermal drug delivery . This is due to its high solvency of hydrophobic molecules, hence, it supremely combines surface-active and solvent properties .
Component of Pesticides
It is a component of some pesticides . This is due to its stability and solubility properties .
Safety and Hazards
The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .
Mode of Action
It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
As a sodium channel blocker, it likely impacts the action potential pathway in neurons .
Result of Action
As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6739-80-6 | |
Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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